molecular formula C24H26N2O4 B11139299 N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11139299
M. Wt: 406.5 g/mol
InChI Key: HCXWJUSKLABOKQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a tetrahydropyran ring, a methoxyphenyl group, and a dihydroisoquinoline moiety, making it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tetrahydropyran Ring: Starting with a suitable precursor, the tetrahydropyran ring is synthesized through cyclization reactions, often using acid or base catalysis.

    Introduction of the Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the intermediate compound.

    Construction of the Dihydroisoquinoline Moiety: This is achieved through a series of condensation reactions, often involving amines and aldehydes or ketones.

    Final Coupling Reaction: The final step involves coupling the tetrahydropyran and dihydroisoquinoline intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities. Its structural features make it a candidate for drug development and therapeutic applications.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved might include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-hydroxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
  • N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

Compared to similar compounds, N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and potential biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-2-(2-methoxyphenyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H26N2O4/c1-24(2)14-16(12-13-30-24)25-22(27)19-15-26(20-10-6-7-11-21(20)29-3)23(28)18-9-5-4-8-17(18)19/h4-11,15-16H,12-14H2,1-3H3,(H,25,27)

InChI Key

HCXWJUSKLABOKQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)C

Origin of Product

United States

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